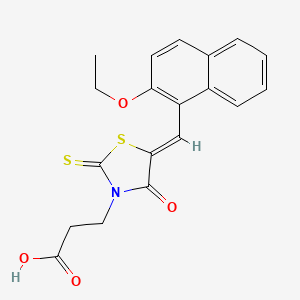
(Z)-3-(5-((2-Ethoxynaphthalen-1-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for WAY-620445 are not widely documented in public sources. The compound is available in various quantities for research purposes .
Chemical Reactions Analysis
WAY-620445 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-620445 is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: It is investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-620445 involves its interaction with specific molecular targets and pathways. It is known to modulate certain biological processes, although the exact molecular targets and pathways are not fully elucidated .
Comparison with Similar Compounds
WAY-620445 is unique in its structure and biological activity. Similar compounds include other bioactive molecules used in research, such as:
- WAY-100635
- WAY-161503
- WAY-267464
These compounds share some structural similarities but differ in their specific biological activities and applications .
Biological Activity
(Z)-3-(5-((2-Ethoxynaphthalen-1-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, a compound characterized by its complex thiazolidinone structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and pharmacokinetic properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thiazolidinone ring linked to a naphthalene moiety, contributing to its biological interactions. Its molecular formula is C17H16N2O3S, and it possesses various physicochemical properties that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 332.40 g/mol |
| Number of Heavy Atoms | 22 |
| Number of Aromatic Heavy Atoms | 9 |
| Rotatable Bonds | 4 |
| H-bond Acceptors | 3 |
| H-bond Donors | 2 |
| Lipinski Rule Compliance | Yes |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated significant activity against various bacterial strains. For instance, the compound exhibited an IC50 value of 83.20 µM against K562 cell lines, indicating moderate cytotoxicity when compared to established antibiotics.
Table: Antimicrobial Activity Results
| Bacterial Strain | IC50 (µM) | Comparison with Control (Doxorubicin) |
|---|---|---|
| K562 | 83.20 | Higher than Doxorubicin (0.57 µM) |
| Other Strains | >100 | Not significantly effective |
Cytotoxicity and Antitumor Effects
The cytotoxic effects of this compound were assessed using various cancer cell lines. The results indicated that while the compound showed some level of cytotoxicity, it did not significantly outperform standard chemotherapeutic agents like doxorubicin.
Case Study: Cytotoxicity Assessment
A study conducted on several cancer cell lines revealed that the compound's IC50 values ranged from 83.20 µM to over 100 µM , suggesting limited efficacy as an antitumor agent when compared to conventional treatments.
Molecular Docking Studies
Molecular docking simulations were performed to understand the binding interactions between the compound and various biological targets. The binding energies and inhibition constants were calculated for key receptors involved in cancer progression and inflammation.
Table: Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
|---|---|---|
| PPARγ | -8.47 | 0.62 |
| VEGFR2 | -9.43 | 0.121 |
| TXAS | -9.07 | 0.225 |
Pharmacokinetic Properties
Pharmacokinetic analysis revealed that the compound exhibits high gastrointestinal absorption but is not permeable across the blood-brain barrier (BBB). It is also identified as a substrate for several cytochrome P450 enzymes, which could influence its metabolism and drug-drug interactions.
Key Pharmacokinetic Findings
| Property | Value |
|---|---|
| GI Absorption | High |
| BBB Permeability | No |
| P-glycoprotein Substrate | Yes |
| CYP Enzyme Inhibition | CYP1A2, CYP2C19, CYP3A4 |
Properties
Molecular Formula |
C19H17NO4S2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-[(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C19H17NO4S2/c1-2-24-15-8-7-12-5-3-4-6-13(12)14(15)11-16-18(23)20(19(25)26-16)10-9-17(21)22/h3-8,11H,2,9-10H2,1H3,(H,21,22)/b16-11- |
InChI Key |
VRQDQAOHZIBDSQ-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)S3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















